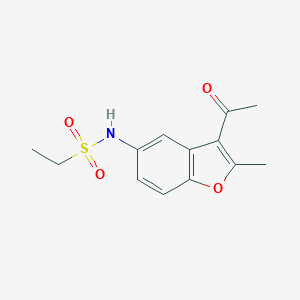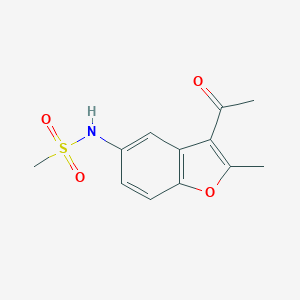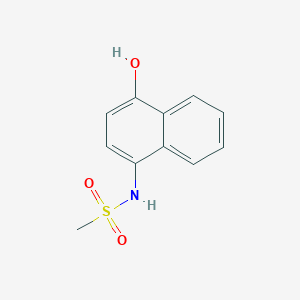![molecular formula C10H12INO4S B229743 4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid (commonly referred to as IPSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of butanoic acid and contains an iodine atom and a sulfonamide group. In
作用機序
IPSB selectively inhibits the α5 subtype of GABA-A receptors, which are predominantly expressed in the hippocampus. This inhibition leads to increased neuronal excitability and can enhance cognitive function. The mechanism of action of IPSB has been extensively studied, and several scientific publications have reported its ability to selectively inhibit α5 GABA-A receptors.
Biochemical and Physiological Effects
IPSB has been shown to enhance cognitive function in animal models by selectively inhibiting α5 GABA-A receptors in the hippocampus. This enhancement in cognitive function is thought to be due to the increased neuronal excitability in this region of the brain. Additionally, IPSB has been shown to have anxiolytic effects in animal models, which may be due to its ability to selectively inhibit α5 GABA-A receptors.
実験室実験の利点と制限
One of the advantages of IPSB is its selectivity for α5 GABA-A receptors, which allows for specific inhibition of these receptors without affecting other subtypes. This selectivity makes IPSB a useful tool for studying the role of α5 GABA-A receptors in various neurological disorders. However, one limitation of IPSB is its low solubility in water, which can make it difficult to work with in some lab experiments.
将来の方向性
There are several future directions for research involving IPSB. One potential direction is the development of more soluble analogs of IPSB, which would make it easier to work with in lab experiments. Additionally, IPSB could be used to study the role of α5 GABA-A receptors in other neurological disorders such as schizophrenia and depression. Finally, IPSB could be used in combination with other compounds to develop novel treatments for neurological disorders that target α5 GABA-A receptors.
合成法
The synthesis of IPSB involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction yields IPSB as a white solid with a melting point of 151-153°C. This synthesis method has been reported in several scientific publications and has been used to produce IPSB for research purposes.
科学的研究の応用
IPSB has been used in various scientific research applications due to its ability to selectively inhibit a specific subtype of GABA-A receptors. These receptors are important for regulating neuronal excitability and are implicated in several neurological disorders such as anxiety, epilepsy, and insomnia. By selectively inhibiting these receptors, IPSB has the potential to be used as a tool to study the role of these receptors in various neurological disorders.
特性
分子式 |
C10H12INO4S |
|---|---|
分子量 |
369.18 g/mol |
IUPAC名 |
4-[(4-iodophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H12INO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
InChIキー |
VKVKYEWVTUYKDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)



![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)